(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid
Description
“(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid” is a chiral, non-proteinogenic amino acid derivative characterized by a sterically hindered aromatic substituent. Its structure comprises a propanoic acid backbone with an (R)-configured amino group and a 3,5-di-tert-butylphenyl group attached to the central carbon. The tert-butyl substituents introduce significant steric bulk, influencing its physicochemical and biological properties. This compound is primarily utilized in asymmetric synthesis, catalysis, and pharmaceutical research, where its rigidity and chirality enable precise stereochemical control.
Key structural features:
- Molecular formula: C₁₇H₂₅NO₂ (estimated).
- Molecular weight: ~335.48 g/mol (calculated).
- Functional groups: Carboxylic acid (–COOH), primary amine (–NH₂), and two tert-butyl (–C(CH₃)₃) groups on the phenyl ring.
The bulky tert-butyl groups enhance lipophilicity and metabolic stability compared to simpler aryl-substituted analogs, making it valuable in drug design for improving pharmacokinetic profiles.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-ditert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m1/s1 |
InChI Key |
QXWZWNFDBXDIKA-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butylbenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The aldehyde group of 3,5-di-tert-butylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and obtain the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its potential therapeutic properties, particularly in the context of drug formulation and delivery systems. Its structure allows for enhanced stability and bioavailability of active pharmaceutical ingredients.
Case Studies
- Topical Drug Delivery : Research indicates that compounds with similar structures can improve the skin penetration of drugs when formulated into topical preparations. Studies have shown that the incorporation of bulky side chains can enhance the permeation of drugs through the skin barrier, making them more effective for localized treatment .
- Neuroprotective Effects : Some studies suggest that amino acid derivatives can exhibit neuroprotective effects. Investigations into related compounds have demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Cosmetic Formulations
The cosmetic industry has shown interest in (3R)-3-Amino-3-(3,5-Di-tert-butylphenyl)propanoic acid for its potential as an active ingredient in skin care products.
Case Studies
- Moisturizing Agents : The compound may be utilized in formulations aimed at enhancing skin hydration. Its incorporation into creams and lotions could improve the sensory attributes and moisturizing efficacy of these products .
- Stability Enhancer : The presence of bulky groups can provide stability to formulations by preventing oxidation and degradation of sensitive ingredients, thereby extending shelf life and maintaining efficacy .
Material Science
In material science, this compound could play a role in developing new polymers or composites with specific mechanical properties.
Research Insights
- Polymer Blends : Research into polymer blends incorporating amino acids has shown that they can enhance mechanical strength and flexibility. The unique structure of (3R)-3-Amino-3-(3,5-Di-tert-butylphenyl)propanoic acid may contribute to improved performance characteristics in various applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bulky tert-butyl groups may affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Steric and Electronic Effects
- The 3,5-di-tert-butylphenyl group in the target compound creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to 3-(pyridin-3-yl) and phenyl analogs. This property is exploited in catalysis to prevent undesired side reactions.
- The pyridin-3-yl substituent in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid introduces hydrogen-bonding capability via its nitrogen atom, enhancing interactions with biological targets like kinase enzymes.
Solubility and Bioavailability
- The target compound’s low water solubility (due to tert-butyl groups) limits its use in aqueous systems but improves membrane permeability in drug delivery. In contrast, 4-nitrophenyl analogs exhibit even lower solubility due to electron-withdrawing nitro groups.
Biological Activity
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid, also known by its CAS number 1334872-82-0, is a chiral amino acid derivative notable for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its structural properties and interactions at the molecular level.
The compound features a bulky tert-butyl group which may influence its interaction with biological targets, potentially enhancing its activity compared to simpler analogues.
Research indicates that (3R)-3-amino-3-(3,5-DI-tert-butylphenyl)propanoic acid may interact with various biological pathways. Its structural similarity to other amino acids allows it to participate in several biochemical processes:
- Neurotransmitter Modulation : This compound may act as an antagonist or modulator of certain neurotransmitter receptors, particularly those involved in excitatory neurotransmission.
- Antioxidant Properties : The presence of tert-butyl groups is associated with increased stability and potential antioxidant effects, which could mitigate oxidative stress in biological systems.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that derivatives of this compound can exhibit significant activity against specific cancer cell lines, suggesting potential applications in oncology. For instance, a study focusing on related compounds indicated that modifications in the side chain could enhance cytotoxicity against leukemia cells .
- Metabolism Studies : A rat metabolism study highlighted the occurrence of metabolites related to (3R)-3-amino-3-(3,5-DI-tert-butylphenyl)propanoic acid, indicating that it undergoes biotransformation which could influence its bioavailability and efficacy .
Data Table
| Parameter | Value |
|---|---|
| CAS Number | 1334872-82-0 |
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.41 g/mol |
| Purity | 95% |
| Potential Applications | Neurotransmitter modulation, antioxidant activity, anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-Amino-3-(3,5-Di-tert-butylphenyl)propanoic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, tert-butyl groups on the phenyl ring may require protection/deprotection strategies to avoid steric hindrance during amination steps . Reaction temperature and solvent polarity critically impact stereoselectivity, as demonstrated by studies using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve >90% enantiomeric excess (ee) . Purification via preparative HPLC with chiral columns is recommended for isolating the (3R)-isomer .
Q. How can researchers validate the structural and stereochemical integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : Confirm tert-butyl group integration (18H, δ ~1.3 ppm) and phenyl ring substitution patterns .
- X-ray crystallography : Resolve stereochemistry by analyzing crystal structures, as done for related brominated analogs .
- Circular Dichroism (CD) : Verify the (R)-configuration through characteristic Cotton effects .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C17H27NO2 requires [M+H]+ at m/z 278.212) .
Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : Low aqueous solubility due to hydrophobic tert-butyl groups; use DMSO or ethanol for stock solutions. Solubility parameters (Hansen solubility) predict compatibility with non-polar solvents .
- Stability : Susceptible to oxidation at the amino group; store under inert gas (N2/Ar) at -20°C. Degradation products (e.g., quinone derivatives) can be monitored via LC-MS .
Advanced Research Questions
Q. How do steric effects from the 3,5-di-tert-butylphenyl group influence its reactivity in peptide coupling or catalysis?
- Methodological Answer : The bulky tert-butyl groups hinder nucleophilic attack at the β-carbon, necessitating activating agents (e.g., HATU or EDCI) for amide bond formation. Computational studies (DFT) show steric shielding increases activation energy by ~15 kcal/mol compared to unsubstituted analogs . Kinetic experiments under varying steric conditions (e.g., substituting tert-butyl with methyl groups) can isolate steric contributions .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer :
- Control experiments : Test for off-target interactions using competitive binding assays (e.g., SPR or ITC) .
- Batch variability analysis : Compare enantiomeric purity across studies; even 5% (3S)-contamination can alter IC50 values .
- Matrix effects : Replicate assays in different buffers (e.g., Tris vs. PBS) to identify confounding ionic interactions .
Q. How can computational modeling predict its interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Model the compound’s binding to hydrophobic pockets, leveraging tert-butyl groups for van der Waals interactions .
- MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories, focusing on amino acid protonation states at physiological pH .
- QSAR : Correlate substituent bulk (molar refractivity) with activity cliffs observed in kinase inhibition datasets .
Q. What are the challenges in analyzing environmental degradation products, and how can they be mitigated?
- Methodological Answer :
- LC-HRMS/MS : Identify oxidation products (e.g., hydroxylated tert-butyl groups) using fragmentation patterns .
- Isotopic labeling : Use 13C-labeled analogs to trace degradation pathways in simulated sunlight/UV exposure studies .
- QSAR-ECOSAR : Predict ecotoxicity of degradation intermediates to prioritize hazard assessment .
Methodological Considerations for Data Reproducibility
Q. Why do NMR spectra vary between batches, and how can researchers standardize characterization?
- Methodological Answer : Batch variations arise from residual solvents (e.g., DMF) or diastereomeric byproducts. Standardize protocols by:
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for purity assessment .
- 2D NMR (COSY, HSQC) : Assign all proton environments to detect impurities below 1% .
Q. How should researchers design dose-response studies to account for its low solubility in cellular assays?
- Methodological Answer :
- Solubility enhancers : Use cyclodextrins or liposomes to maintain bioavailable concentrations .
- Dynamic light scattering (DLS) : Monitor nanoparticle formation in aqueous media to avoid false negatives .
- Alternative solvents : Test biocompatible solvents (e.g., PEG-400) at <0.1% v/v to minimize cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
